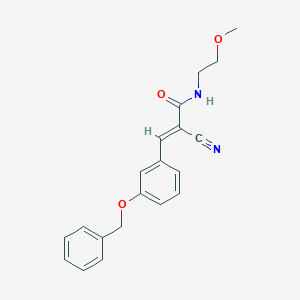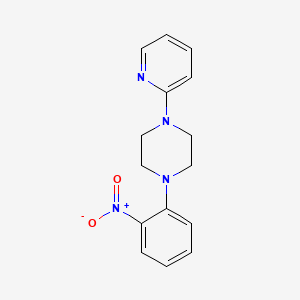
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of propenamides and has been found to exhibit promising biological activity.
作用機序
The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide exerts its biological activity by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and fibrosis. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the TGF-β signaling pathway, which is a key regulator of fibrosis.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
実験室実験の利点と制限
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit promising biological activity in various disease conditions. However, there are also some limitations associated with (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood, which makes it challenging to design experiments to study its biological activity. In addition, the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has not been fully evaluated, which makes it important to use caution when working with this compound.
将来の方向性
There are several future directions for research on (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. One possible direction is to investigate the potential therapeutic applications of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide in various disease conditions such as inflammatory diseases, cancer, and fibrosis. Another possible direction is to elucidate the exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and identify the signaling pathways involved in its biological activity. Furthermore, it is important to evaluate the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and determine the safe dosage for its use in humans. Overall, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has significant potential for therapeutic applications and warrants further investigation.
合成法
The synthesis of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 3-(3-phenylmethoxyphenyl)prop-2-enenitrile with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide as a yellow solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activity. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
特性
IUPAC Name |
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-11-10-22-20(23)18(14-21)12-17-8-5-9-19(13-17)25-15-16-6-3-2-4-7-16/h2-9,12-13H,10-11,15H2,1H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWROTYNLWZDA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2425304.png)
![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)

![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)

![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)


![2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2425323.png)
![Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate](/img/structure/B2425324.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)